Cox-2-IN-34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

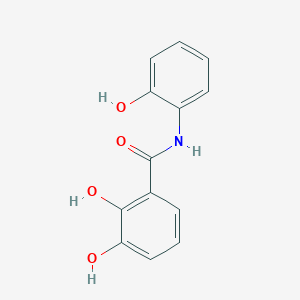

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

2,3-dihydroxy-N-(2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H11NO4/c15-10-6-2-1-5-9(10)14-13(18)8-4-3-7-11(16)12(8)17/h1-7,15-17H,(H,14,18) |

InChI Key |

LQXFNCGWFMOXGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cyclooxygenase-2 (COX-2) Inhibitors, with a Focus on Cox-2-IN-34

This guide provides a detailed overview of the mechanism of action of selective cyclooxygenase-2 (COX-2) inhibitors for researchers, scientists, and drug development professionals. It covers the fundamental signaling pathways, quantitative data for key compounds, and detailed experimental protocols.

Core Mechanism of Action

Cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract.[3] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3][4]

The therapeutic anti-inflammatory effect of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[5] Selective COX-2 inhibitors were developed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional non-selective NSAIDs.[1] These inhibitors work by binding to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandins.[1]

One such selective inhibitor, referred to as Compound 34, has demonstrated significant and selective COX-2 inhibition.[3] Molecular docking studies have indicated that Compound 34 binds to the COX-2 enzyme in a manner similar to celecoxib, a well-known COX-2 inhibitor.[3] The benzoxazole ring of a similar compound was identified as a crucial moiety for interacting with Tyr355 and Arg120 residues within the COX-2 active site.[3]

Signaling Pathways

The primary signaling pathway affected by COX-2 inhibitors is the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2.[5] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[6] PGH2 serves as a precursor for the synthesis of various other prostaglandins (such as PGE2, PGD2, and PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific synthases and isomerases.[5][7] Prostaglandins, particularly PGE2, are potent inflammatory mediators that also play a role in cancer progression by modulating cell proliferation, apoptosis, and invasion through binding to EP receptors on the cell surface.[8][9]

dot

Caption: Prostaglandin Biosynthesis Pathway and Site of COX-2 Inhibition.

Downstream of prostaglandin production, COX-2 and its product PGE2 can influence several other signaling pathways implicated in cancer, such as the PI3K/AKT and ERK signaling pathways, which promote cell survival.[9]

Quantitative Data

The inhibitory potency of COX-2 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher SI indicating greater selectivity for COX-2.

| Compound | COX-2 IC50 (µmol/L) | Selectivity Index (SI) | Reference |

| Compound 34 | 0.140 ± 0.006 | >714.28 | [3] |

| Celecoxib | 0.132 ± 0.005 | - | [3] |

| Nimesulide | 1.684 ± 0.079 | - | [3] |

| Compound 16 | 0.21 | >476 | [5] |

| Compound 17 | 0.32 | >312.5 | [5] |

| Compound 67 | 0.33 | - | [3] |

| Imidazoline 17 | 0.3 | - | [3] |

Experimental Protocols

In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)

This assay is a standard method to determine the potency and selectivity of COX inhibitors.

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Substrate Addition: Arachidonic acid, the substrate for the COX enzyme, is added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a solution of hydrochloric acid.

-

Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit. The absorbance is read using a plate reader.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for In Vitro COX Inhibition Assay.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand (e.g., this compound) to the active site of a receptor (e.g., COX-2 enzyme).

-

Protein and Ligand Preparation: The 3D crystal structure of the target protein (COX-2) is obtained from a protein data bank. The structure of the ligand is generated and optimized.

-

Docking Simulation: A docking software is used to place the ligand in various orientations and conformations within the active site of the protein. The software calculates the binding affinity for each pose.

-

Analysis of Results: The predicted binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. This provides insights into the molecular basis of inhibition.

Conclusion

Selective COX-2 inhibitors like this compound represent a significant class of anti-inflammatory agents. Their mechanism of action is centered on the specific inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade. The quantitative assessment of their inhibitory activity and selectivity, coupled with an understanding of their interaction with the enzyme's active site, is fundamental for the development of new and improved therapeutic agents. The experimental protocols outlined in this guide provide a framework for the evaluation of such compounds.

References

- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Cox-2-IN-34: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cox-2-IN-34, a selective cyclooxygenase-2 (COX-2) inhibitor. The information is compiled from publicly available data and is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound, also known as compound 8a in some literature, is a potent and selective inhibitor of the COX-2 enzyme.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,3-dihydroxy-N-(2-hydroxyphenyl)benzimidic acid | [3] |

| CAS Number | 2788578-71-0 | [1][3] |

| Molecular Formula | C13H11NO4 | [4] |

| Molecular Weight | 245.23 g/mol | [4][5][6] |

| Physical Form | Solid | [3] |

| Purity | ≥98.08% | [1][3] |

| Storage Temperature | Room temperature or on blue ice | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)O)N=C(C2=C(C=CC=C2)O)O | N/A |

| InChI Key | LQXFNCGWFMOXGZ-UHFFFAOYSA-N | [3] |

Biological Activity and Pharmacological Profile

This compound is a selective and orally active inhibitor of COX-2.[1][2] Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.

In Vitro Activity

| Target | IC50 | Selectivity Index (COX-1/COX-2) | Source |

| COX-1 | 34.86 µM | 83 | [1] |

| COX-2 | 0.42 µM | [1][2] |

The data indicates that this compound is approximately 83-fold more selective for COX-2 over COX-1, suggesting a favorable gastrointestinal safety profile compared to non-selective NSAIDs.

In Vivo Activity

Studies in a carrageenan-induced rat paw edema model have demonstrated the anti-inflammatory effects of this compound. Administration of the compound resulted in a significant reduction in paw edema.[1] Importantly, at a dose of 50 mg/kg, this compound did not show any signs of gastric ulceration in rats, further supporting its selective nature.[1]

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the prostaglandin synthesis pathway. A simplified diagram of this pathway is presented below.

Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound.

Experimental Protocols

The following are representative experimental protocols for the key assays used to characterize this compound. These are generalized methods and may not reflect the exact procedures used in the primary literature.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound against the COX-1 and COX-2 enzymes.

Caption: Workflow for In Vitro COX Inhibition Assay.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the respective COX enzyme in a buffer containing a heme cofactor.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a specified incubation period at 37°C, the reaction is terminated.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound or vehicle (control) is administered orally to the animals.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema for the treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

Conclusion

This compound is a promising selective COX-2 inhibitor with demonstrated in vitro potency and in vivo anti-inflammatory efficacy. Its high selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. This technical guide provides a foundational understanding of this compound for researchers interested in its further investigation and development as a potential therapeutic agent for inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Signal pathways mediating oxytocin stimulation of prostaglandin synthesis in select target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. inotiv.com [inotiv.com]

The Selective COX-2 Inhibitor: Cox-2-IN-34 (Compound 3a)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Cyclooxygenase-2 (COX-2) inhibitor, designated in research as Compound 3a, and herein referred to as Cox-2-IN-34 for clarity. This document details its biological target, mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization.

Introduction

Cyclooxygenase (COX), an enzyme crucial in the inflammatory cascade, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation, contributing to pain and swelling. The development of selective COX-2 inhibitors represents a significant therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. This compound has emerged from research as a potent and highly selective inhibitor of COX-2.

Biological Target and Mechanism of Action

The primary biological target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . By selectively binding to and inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2). This, in turn, prevents the production of downstream pro-inflammatory prostaglandins (such as PGE2), which are key mediators of inflammation, pain, and fever. The high selectivity of this compound for COX-2 over COX-1 is a critical feature, suggesting a reduced risk of gastrointestinal complications.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound (Compound 3a) against COX-1 and COX-2 have been quantified through in vitro enzymatic assays. The results are summarized in the table below, with comparisons to the known COX-2 inhibitors, celecoxib and nimesulide.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| This compound (Compound 3a) | >100 | 0.140 ± 0.006 | >714.28 |

| Celecoxib | 37.5 | 0.132 ± 0.005 | >284 |

| Nimesulide | >100 | 1.684 ± 0.079 | >59.38 |

Data sourced from Sağlık et al., European Journal of Medicinal Chemistry, 2021.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of COX-2 by this compound.

Caption: Inhibition of the COX-2 signaling pathway by this compound.

Experimental Protocols

The following is a representative, detailed methodology for the in vitro fluorometric assay used to determine the COX-1 and COX-2 inhibitory activities of this compound. This protocol is based on commonly used fluorometric COX inhibitor screening assays.

In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

1. Materials and Reagents:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

This compound (test compound) dissolved in DMSO

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplates

-

Fluorometric plate reader

2. Assay Procedure:

-

Preparation of Reagents: All reagents are brought to room temperature before use. The test compound and reference inhibitors are prepared as stock solutions in DMSO and then serially diluted to the desired concentrations with the assay buffer.

-

Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:

-

150 µL of COX Assay Buffer

-

10 µL of Heme

-

10 µL of the fluorometric probe solution

-

10 µL of either COX-1 or COX-2 enzyme solution

-

10 µL of the test compound (this compound) or reference inhibitor at various concentrations. For the 100% activity control, 10 µL of DMSO is added.

-

-

Incubation: The plate is incubated at 25°C for 15 minutes.

-

Reaction Initiation: To initiate the enzymatic reaction, 10 µL of arachidonic acid solution is added to each well.

-

Fluorometric Measurement: The fluorescence is immediately measured in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

3. Data Analysis:

-

The rate of the reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.

-

The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Slope of Control - Slope of Test) / Slope of Control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro fluorometric COX inhibition assay.

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization for specific laboratory conditions. Always refer to the original research articles for precise details.

The Role of Cox-2-IN-34 in Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound Cox-2-IN-34, identified as compound 3a in the primary literature, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The document elucidates its mechanism of action within the prostaglandin synthesis pathway, presents key quantitative data on its inhibitory effects, and offers detailed experimental protocols for its evaluation. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a comprehensive understanding of its function and assessment.

Introduction to COX-2 and Prostaglandin Synthesis

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever.[1] Two primary isoforms of this enzyme exist: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation.[1] The selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs, aiming to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

This compound (Compound 3a): A Selective COX-2 Inhibitor

This compound, referred to as compound 3a in scientific literature, is a novel derivative bearing a thiazolylhydrazine-methyl sulfonyl moiety.[2] This compound has demonstrated significant and selective inhibitory potency against the COX-2 enzyme.[2]

Mechanism of Action

This compound exerts its effect by selectively binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. Molecular docking studies suggest that compound 3a binds to the COX-2 enzyme in a manner similar to celecoxib, a well-known selective COX-2 inhibitor.[2]

Quantitative Data

The inhibitory activity of this compound (compound 3a ) and its selectivity for COX-2 over COX-1 have been quantified through in vitro enzyme inhibition assays. The key metrics are the half-maximal inhibitory concentration (IC50) and the selectivity index (SI).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| This compound (3a) | >100 | 0.140 ± 0.006 | >714.28 |

| Celecoxib (Reference) | 15.0 | 0.049 | 306.12 |

| Nimesulide (Reference) | 8.5 | 1.684 ± 0.079 | 5.05 |

Table 1: In vitro COX-1 and COX-2 inhibitory activities of this compound (3a) and reference compounds.[2]

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Point of Inhibition

The following diagram illustrates the arachidonic acid cascade and highlights the point at which this compound inhibits prostaglandin synthesis.

Experimental Workflow for In Vitro COX-2 Inhibition Assay

The general workflow for determining the COX-2 inhibitory activity of a compound like this compound is depicted below.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

Representative Synthesis of a Thiazolyl-Hydrazine-Methyl Sulfonyl Derivative

This protocol is based on the synthesis of similar compounds and provides a likely route for the synthesis of this compound (compound 3a ).

-

Step 1: Synthesis of the Hydrazide Intermediate. A suitable ester is reacted with hydrazine hydrate in an appropriate solvent, such as ethanol, and refluxed for several hours. The resulting hydrazide is then isolated by filtration and purified.

-

Step 2: Synthesis of the Thiazole Ring. The hydrazide from Step 1 is reacted with a substituted phenacyl bromide in a suitable solvent, such as ethanol, and refluxed to form the thiazole ring.

-

Step 3: Final Compound Synthesis. The thiazole intermediate is then reacted with a methyl sulfonyl-containing reactant to yield the final thiazolyl-hydrazine-methyl sulfonyl derivative. The product is purified by recrystallization.[2][3][4]

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC50 values for COX inhibitors.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of human recombinant COX-2 and ovine COX-1 enzymes.

-

Prepare a solution of arachidonic acid (substrate) and a fluorometric probe.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of this compound (or vehicle control).

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and the fluorometric probe to each well.

-

Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10 minutes) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the rate of reaction for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][5]

-

Prostaglandin E2 (PGE2) Quantification by Competitive Enzyme Immunoassay (EIA)

This protocol is used to measure the amount of PGE2 produced in cell-based assays or in the in vitro enzyme assay.

-

Sample Preparation:

-

Collect cell culture supernatants or the reaction mixture from the COX inhibition assay.

-

-

EIA Procedure:

-

Add samples or PGE2 standards to the wells of a microplate pre-coated with a capture antibody.

-

Add a fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.

-

Add a PGE2-specific antibody to each well.

-

Incubate the plate to allow for competitive binding between the sample/standard PGE2 and the enzyme-conjugated PGE2 for the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that will react with the enzyme conjugate to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[6][7][8][9]

-

Conclusion

This compound (compound 3a ) is a highly potent and selective inhibitor of the COX-2 enzyme, demonstrating significant potential as an anti-inflammatory agent. Its mechanism of action involves the direct inhibition of prostaglandin synthesis by blocking the conversion of arachidonic acid at the level of the COX-2 enzyme. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this and similar compounds. The high selectivity of this compound for COX-2 over COX-1 suggests a favorable safety profile with a reduced risk of gastrointestinal side effects.

References

- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. arigobio.cn [arigobio.cn]

- 9. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

An In-depth Technical Guide on the Cellular Effects of Cyclooxygenase-2 (COX-2) Inhibition

Disclaimer: Initial searches for the specific compound "Cox-2-IN-34" did not yield any results in publicly available scientific literature. Therefore, this guide focuses on the well-documented effects of general and specific cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, on cellular pathways. The principles, experimental data, and protocols described herein are representative of the research in the field of COX-2 inhibition and provide a robust framework for understanding their cellular mechanisms.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[1] Unlike the constitutively expressed COX-1 isoform involved in homeostatic functions, COX-2 is upregulated in response to inflammatory stimuli, growth factors, and cytokines.[2] Its overexpression is a hallmark of many cancers and is associated with processes critical to tumorigenesis, including increased cell proliferation, inhibition of apoptosis, and promotion of angiogenesis.[2] Consequently, selective COX-2 inhibitors have been a major focus of drug development, not only for anti-inflammatory therapies but also for their potential as anti-cancer agents. This guide provides a detailed overview of the effects of COX-2 inhibitors on key cellular pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Data Presentation: The Quantitative Effects of COX-2 Inhibition

The following tables summarize the quantitative effects of the selective COX-2 inhibitor Celecoxib on cancer cell lines, demonstrating its impact on cell viability, prostaglandin production, and apoptosis.

Table 1: IC50 Values of Celecoxib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U251 | Glioblastoma | 11.7 | [3] |

| SKOV3 | Ovarian Cancer | 25 | [4] |

| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [5] |

| HeLa | Cervical Cancer | 37.2 | [3] |

| HCT116 | Colon Cancer | Intermediate Sensitivity | [3] |

| HepG2 | Liver Cancer | Intermediate Sensitivity | [3] |

| MCF-7 | Breast Cancer | Intermediate Sensitivity | [3] |

| HEY | Ovarian Cancer | 44 | [4] |

| IGROV1 | Ovarian Cancer | 50 | [4] |

| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [5] |

Table 2: Effect of COX-2 Inhibitors on Prostaglandin E2 (PGE2) Production

| Inhibitor | Cell/System | Concentration | % PGE2 Reduction | Reference |

| Celecoxib | Ovarian Cancer Cells | 1-25 µM | Significant Suppression | [4] |

| Celecoxib | Rat Corneas (in vivo) | 30 mg/kg/day | 78% | [6] |

| Meloxicam | Bovine Granulosa Cells | 10-100 µM | Significant Reduction | [7] |

| NS-398 | Bovine Granulosa Cells | 10-50 µM | Significant Reduction | [7] |

| Celecoxib | Chronic Periodontitis Patients (GCF) | 200 mg/day (3 months) | Significant Decrease | [8] |

Table 3: Apoptotic and Cell Cycle Effects of Celecoxib

| Cell Line | Effect | Concentration | Quantitative Change | Reference |

| Ovarian Cancer Cells | Caspase-3 Activation | 50 µM | 1.7 to 5.4-fold increase | [4] |

| Angiogenic Endothelial Cells (in vivo) | Apoptosis | 30 mg/kg/day | 2.5-fold increase | [6] |

| HeLa | G2/M Phase Arrest | 40 µM | 61.70% of cells in G2/M (vs 17.41% control) | [9] |

| A172 Glioma Cells | p53 Expression | 100 µM | 2.3-fold increase | [10] |

Core Signaling Pathways Affected by COX-2 Inhibition

COX-2 inhibitors exert their effects by modulating several critical cellular signaling pathways. The primary mechanism is the blockade of prostaglandin synthesis, which in turn affects downstream pathways involved in cell survival, proliferation, and apoptosis.

1. Prostaglandin Synthesis Pathway: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2.[11] PGE2 is known to promote cell proliferation and survival.[2] By inhibiting COX-2, these inhibitors reduce PGE2 levels, thereby attenuating its pro-tumorigenic signaling.

References

- 1. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Effects of different cyclooxygenase inhibitors on prostaglandin E2 production, steroidogenesis and ovulation of bovine preovulatory follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. journal.waocp.org [journal.waocp.org]

- 10. researchgate.net [researchgate.net]

- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep-Dive into Novel Cyclooxygenase-2 (COX-2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on a potent and selective Cyclooxygenase-2 (COX-2) inhibitor, referred to in key studies as compound 3a (and in some contexts as compound 34 ). This document synthesizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in the field of anti-inflammatory therapeutics.

Core Compound Profile: Thiazolyl-Hydrazine-Methyl Sulfonyl Moiety

The primary focus of this review is a novel derivative bearing a thiazolyl-hydrazine-methyl sulfonyl moiety, which has demonstrated significant and selective COX-2 inhibition. This compound stands out for its potency, which is comparable to the well-established COX-2 inhibitor, Celecoxib.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the lead compound, providing a clear comparison with reference drugs.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Compound 3a | >100 | 0.140 ± 0.006 | >714.28 | [1][2] |

| Celecoxib | 23.7 ± 0.1 | 0.132 ± 0.005 | 179.4 | [1][2] |

| Nimesulide | >100 | 1.684 ± 0.079 | >59.38 | [1][2] |

Mechanism of Action and Signaling Pathway

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4][5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastrointestinal lining.[6] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[7][8]

Selective COX-2 inhibitors, like the compound reviewed here, are designed to specifically target the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[6] This selectivity is anticipated to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX isoforms.[2][3]

Caption: Simplified signaling pathway of COX-2 in inflammation and the inhibitory action of this compound.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

The in vitro inhibitory activity of the synthesized compounds against COX-1 and COX-2 was determined using a fluorometric inhibitor screening assay kit.[2]

Workflow:

Caption: General workflow for the in vitro COX inhibition assay.

Detailed Steps:

-

Enzyme and Inhibitor Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) at various concentrations in a reaction buffer (e.g., Tris-HCl buffer) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Substrate Addition: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction and Detection: The reaction mixture is incubated for a short duration (e.g., 2 minutes). The amount of prostaglandin G2 (PGG2) produced is determined by measuring the fluorescence of a probe that reacts with the hydroperoxidase activity of the COX enzyme.

-

Data Analysis: The fluorescence intensity is measured using a fluorometer. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking Studies

To understand the interaction between the inhibitor and the COX-2 enzyme at a molecular level, molecular docking studies were performed.[1][2]

Logical Relationship:

Caption: Logical flow of molecular docking studies for COX-2 inhibitors.

The results from these studies indicated that compound 3a binds to the active site of the COX-2 enzyme in a manner similar to Celecoxib.[1] The methyl sulfonyl group, a common feature in selective COX-2 inhibitors, plays a crucial role in binding to a secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thus contributing to its selectivity.[3]

Synthesis and Structure

The synthesis of these pyrimidine-based or thiazole-based COX-2 inhibitors involves multi-step chemical reactions. For detailed synthetic schemes and characterization data (¹H NMR, ¹³C NMR, HRMS), readers are encouraged to consult the primary literature.[2][9]

Conclusion and Future Directions

The reviewed compound, a novel derivative with a thiazolyl-hydrazine-methyl sulfonyl moiety, has emerged as a highly potent and selective COX-2 inhibitor with an IC50 value comparable to Celecoxib.[1][2] The in vitro data, supported by molecular docking studies, strongly suggests its potential as a promising anti-inflammatory agent with a potentially favorable safety profile regarding gastrointestinal side effects.

Further research is warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and toxicological profile of this compound. These studies will be crucial in determining its viability as a clinical candidate for the treatment of inflammatory diseases. The detailed experimental protocols and structured data presented in this guide are intended to provide a solid foundation for such future investigations.

References

- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-34 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-34 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and pain pathways.[1] Its selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. These application notes provide detailed protocols for the use of this compound in cell culture experiments to evaluate its cytotoxic and anti-inflammatory properties.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Formula | C₁₃H₁₁NO₄ | [2] |

| Molecular Weight | 245.23 | [2] |

| COX-2 IC₅₀ | 0.42 μM | [1][2] |

| COX-1 IC₅₀ | 34.86 μM | [2] |

| Appearance | Light brown to brown solid | [2] |

| Solubility | DMSO: 25 mg/mL (101.95 mM) | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Note: For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

COX-2 Signaling Pathway

The enzyme cyclooxygenase-2 (COX-2) is induced by pro-inflammatory stimuli such as cytokines and bacterial endotoxins. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. This compound selectively inhibits COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol determines the cytotoxic effect of this compound on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Target cell line (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)

-

Complete cell culture medium

-

This compound

-

DMSO (sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a 2X working solution of this compound in complete medium from a DMSO stock. A serial dilution is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Treatment: Remove the old medium from the wells and add 100 µL of the 2X working solutions of this compound or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Expected Results: Based on existing data, this compound is expected to show no obvious cytotoxicity to RAW 264.7 cells at concentrations up to 100 µM after 24 hours of incubation.[2] Cytotoxicity may vary depending on the cell line and incubation time.

Evaluation of Anti-Inflammatory Activity

A. Measurement of Prostaglandin E2 (PGE2) Production by ELISA

This protocol measures the inhibitory effect of this compound on the production of PGE2, a key inflammatory mediator.

Experimental Workflow:

Caption: Workflow for measuring PGE2 production.

Materials:

-

RAW 264.7 cells or other suitable cell line

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform the PGE2 ELISA on the supernatants according to the manufacturer's instructions.

-

Data Analysis: Quantify the concentration of PGE2 in each sample and calculate the percentage of inhibition by this compound compared to the LPS-only control.

Expected Results: this compound is expected to cause a dose-dependent decrease in LPS-induced PGE2 production, with significant inhibition observed at concentrations around its IC₅₀ of 0.42 µM.

B. Measurement of Nitric Oxide (NO) Production by Griess Assay

This protocol assesses the effect of this compound on the production of nitric oxide, another important inflammatory mediator.

Procedure:

-

Follow steps 1-5 from the PGE2 measurement protocol.

-

Griess Assay: Mix 50 µL of the collected supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

C. Analysis of Inflammatory Gene and Protein Expression

To further investigate the anti-inflammatory mechanism of this compound, the expression of key inflammatory genes and proteins can be analyzed by quantitative PCR (qPCR) and Western blotting, respectively.

Key Targets:

-

Genes (qPCR): PTGS2 (COX-2), NOS2 (iNOS), IL6, TNFa

-

Proteins (Western Blot): COX-2, iNOS, p-p65 (activated NF-κB)

General Procedure:

-

Culture and treat cells with this compound and/or LPS as described previously.

-

For qPCR: Lyse the cells, extract total RNA, synthesize cDNA, and perform qPCR using specific primers for the target genes.

-

For Western Blot: Lyse the cells, quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

Summary of Quantitative Data

| Parameter | Method | Cell Line | Expected Outcome with this compound |

| Cell Viability | MTT Assay | RAW 264.7 | No significant decrease at concentrations up to 100 µM |

| PGE2 Production | ELISA | RAW 264.7 (LPS-stimulated) | Dose-dependent decrease (IC₅₀ ≈ 0.42 µM) |

| NO Production | Griess Assay | RAW 264.7 (LPS-stimulated) | Potential dose-dependent decrease |

| Gene Expression | qPCR | Various | Downregulation of pro-inflammatory genes (e.g., PTGS2, IL6) |

| Protein Expression | Western Blot | Various | Decreased expression of COX-2 and other inflammatory proteins |

Disclaimer: The provided protocols are intended as a guide. Optimal conditions such as cell density, incubation times, and compound concentrations may need to be determined empirically for specific cell lines and experimental setups.

References

Application Notes and Protocols for Cox-2-IN-34 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis and progression of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into pro-inflammatory prostanoids.[1] While constitutively expressed in some brain regions, COX-2 is significantly upregulated during neuroinflammatory events, making it a prime therapeutic target.[2][3]

Cox-2-IN-34 is a selective, orally active inhibitor of COX-2.[4] These application notes provide a summary of its known characteristics and detailed protocols to facilitate its use in in vitro and in vivo models of neuroinflammation.

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Species/Cell Line | Notes |

| IC₅₀ (COX-2) | 0.42 µM | Not Specified | --- |

| IC₅₀ (COX-1) | 34.86 µM | Not Specified | Demonstrates selectivity for COX-2. |

| In Vitro Cytotoxicity | No obvious cytotoxicity at 100 µM | RAW264.7 cells | 24-hour exposure.[4] |

| In Vivo Efficacy | Significant anti-inflammatory effects | Rat | Carrageenan-induced paw edema model (50 mg/kg, s.c.).[4] |

| In Vivo Safety | No gastric ulceration | Rat | 50 mg/kg, p.o. for three days.[4] |

Comparative Data for Well-Characterized COX-2 Inhibitors

For comparative purposes, the following table summarizes key data for other commonly used COX-2 inhibitors in neuroinflammation research.

| Compound | IC₅₀ (COX-2) | IC₅₀ (COX-1) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 40 nM | Not specified, but known to be selective | ~7.6 (in human whole blood assay) | [5][6] |

| NS-398 | 3.8 µM | >100 µM | >26 | [1][7] |

Signaling Pathway

Caption: COX-2 signaling pathway in neuroinflammation.

Experimental Protocols

In Vitro Neuroinflammation Model: LPS-Stimulated Microglia

This protocol describes a general method for assessing the anti-neuroinflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

1. Materials and Reagents:

-

BV-2 microglial cells or primary microglia

-

DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin

-

LPS (from E. coli O111:B4)

-

This compound

-

DMSO (vehicle control)

-

Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, reagents for qPCR or Western blotting)

2. Cell Culture and Treatment:

-

Seed BV-2 cells or primary microglia in appropriate culture plates (e.g., 96-well for viability assays, 24-well for supernatant collection, 6-well for protein/RNA extraction).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours). Include a control group without LPS stimulation.

3. Assessment of Neuroinflammation:

-

Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent assay.

-

Pro-inflammatory Cytokine Release: Quantify the concentration of cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA kits.

-

COX-2 Expression: Analyze COX-2 protein levels by Western blotting of cell lysates or mRNA levels by qPCR.

-

Cell Viability: Assess the cytotoxicity of this compound using an MTT or CCK-8 assay.

In Vivo Neuroinflammation Model: Systemic LPS Injection in Rodents

This protocol outlines a general procedure for inducing neuroinflammation in mice or rats via systemic LPS injection to evaluate the in vivo efficacy of this compound.

1. Animals and Reagents:

-

Adult male C57BL/6 mice or Sprague-Dawley rats

-

LPS (from E. coli O111:B4)

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)

-

Sterile saline

-

Anesthesia and perfusion solutions

2. Experimental Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

-

Administer this compound or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose (e.g., based on the provided data, a starting point could be 20-50 mg/kg).

-

After a pre-treatment period (e.g., 1 hour), administer LPS (e.g., 1-5 mg/kg, i.p.) or sterile saline.

-

Monitor animals for signs of sickness behavior.

-

At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue.

3. Analysis of Neuroinflammation:

-

Immunohistochemistry: Perfuse animals with paraformaldehyde and prepare brain sections. Perform immunohistochemical staining for markers of microglial activation (Iba-1) and astrogliosis (GFAP).

-

Cytokine Analysis: Homogenize brain tissue (e.g., hippocampus, cortex) and measure pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

-

Gene Expression Analysis: Extract RNA from brain tissue and perform qPCR to quantify the mRNA levels of inflammatory genes (e.g., Cox2, Tnf, Il1b).

Experimental Workflow

Caption: Experimental workflow for assessing this compound.

Conclusion

This compound presents as a selective and potent inhibitor of COX-2 with promising anti-inflammatory properties. The provided protocols offer a framework for researchers to investigate its potential in mitigating neuroinflammation. As with any experimental compound, appropriate dose-response studies and toxicity assessments are recommended for each specific model system. The comparative data on established COX-2 inhibitors can serve as a benchmark for evaluating the efficacy of this compound in the context of neurodegenerative disease research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX-2-PGE2 signaling pathway contributes to hippocampal neuronal injury and cognitive impairment in PTZ-kindled epilepsy mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. NS 398 | Cyclooxygenases | Tocris Bioscience [tocris.com]

Application of Cox-2-IN-34 in Cancer Cell Lines: Technical Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cox-2-IN-34, also identified as compound 8a, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4] In the context of oncology, COX-2 is frequently overexpressed in various tumor types, including colorectal, breast, lung, and pancreatic cancers, and its elevated expression is often associated with poor prognosis.[5][6] The enzyme plays a crucial role in promoting tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, promoting angiogenesis (the formation of new blood vessels), and increasing tumor cell invasiveness.[5][7] Consequently, selective inhibition of COX-2 is a promising strategy in cancer therapy and prevention.

These application notes provide an overview of the known characteristics of this compound and detailed protocols for its evaluation in cancer cell line models.

Data Presentation: In Vitro Activity of this compound

Quantitative data for this compound is summarized in the table below. It is a potent and selective inhibitor of the COX-2 enzyme.[1][2] However, initial studies have indicated that it does not exhibit significant direct cytotoxicity against the MDA-MB-435 (breast cancer) and A549 (lung cancer) cell lines at concentrations up to 50 µM.[2]

| Parameter | Value | Cell Line/Target | Reference |

| COX-2 IC50 | 0.42 µM | Enzyme Assay | [1][2] |

| COX-1 IC50 | 34.86 µM | Enzyme Assay | [1] |

| Selectivity Index (SI) | >83 | (COX-1 IC50 / COX-2 IC50) | [2] |

| Cytotoxicity IC50 | >50 µM | MDA-MB-435 (Breast Cancer) | [2] |

| Cytotoxicity IC50 | >50 µM | A549 (Lung Cancer) | [2] |

Signaling Pathways

The overexpression of COX-2 in cancer cells leads to the increased production of prostaglandin E2 (PGE2). PGE2 can then signal in an autocrine or paracrine manner through its receptors (EP1-4), activating downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell survival, proliferation, and angiogenesis while inhibiting apoptosis.

Caption: General COX-2 signaling pathway in cancer.

Experimental Protocols

While this compound has shown limited direct cytotoxicity in two cancer cell lines, its potential anti-cancer effects may be more subtle, such as inhibiting cell migration, invasion, or sensitizing cells to other chemotherapeutic agents. The following are detailed protocols for evaluating the effects of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

Caption: MTT cell viability assay workflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same concentration as the highest dose of this compound.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[10]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.

Workflow:

Caption: Apoptosis assay workflow using Annexin V/PI staining.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[11]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[12]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[13]

Western Blot Analysis of COX-2 Signaling Pathway Proteins

This protocol is used to assess the effect of this compound on the expression levels of key proteins in the COX-2 signaling pathway.

Workflow:

Caption: Western blot experimental workflow.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-COX-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lysate Preparation: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize protein levels.

Conclusion

This compound is a potent and selective inhibitor of the COX-2 enzyme. While initial findings suggest it may not be directly cytotoxic to all cancer cells, its ability to inhibit a key pathway in tumorigenesis warrants further investigation. The protocols provided here offer a framework for a comprehensive evaluation of this compound's potential as an anti-cancer agent, either alone or in combination with other therapies, across a variety of cancer cell lines. Researchers should consider assessing its effects on cell migration, invasion, and sensitization to standard chemotherapeutics.

References

- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 5. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. jitc.bmj.com [jitc.bmj.com]

Application Notes and Protocols: Cox-2-IN-34 for Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory cascade, particularly in the context of arthritis.[1][2] It is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2][3][4] Unlike the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated during inflammation, making it a prime therapeutic target for anti-inflammatory drugs.[1][5][6] Selective COX-2 inhibitors are designed to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][6][7]

Cox-2-IN-34 is a potent and selective experimental inhibitor of COX-2.[8] These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of this compound in preclinical arthritis models, specifically focusing on the collagen-induced arthritis (CIA) mouse model, which shares immunological and pathological features with human rheumatoid arthritis.[9][10][11]

Mechanism of Action and Signaling Pathway

COX-2 inhibitors exert their anti-inflammatory effects by blocking the production of prostaglandins, primarily prostaglandin E2 (PGE2), at sites of inflammation. This, in turn, reduces vasodilation, edema, and pain sensitization. The signaling pathway involves the inhibition of the conversion of arachidonic acid to PGH2, the precursor for all prostanoids.

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

In Vitro Characterization of this compound

Prior to in vivo studies, the potency and selectivity of this compound should be characterized.

| Parameter | Value | Reference Compound |

| COX-2 IC50 | 0.140 ± 0.006 µmol/L | Celecoxib (0.132 ± 0.005 µmol/L) |

| Selectivity Index (COX-1/COX-2) | >714.28 | N/A |

Data presented for a compound identified as "compound 34" with potent COX-2 inhibitory activity.[8]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and reproducible model for studying rheumatoid arthritis.[9][10]

1. Animal Strain and Housing:

-

Strain: DBA/1 mice are highly susceptible to CIA.[9][10][11]

-

Housing: House animals in Specific Pathogen-Free (SPF) conditions to avoid experimental variations due to infections.[9][10]

2. Materials:

-

Bovine or Chicken Type II Collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

3. Experimental Workflow:

References

- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety of Cyclooxygenase-2 Inhibitors in Osteoarthritis: Outcomes of a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chondrex.com [chondrex.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Cox-2-IN-34 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][2][3] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is elevated in inflamed and neoplastic tissues.[1][2] This makes COX-2 a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1] Cox-2-IN-34 is a selective inhibitor of COX-2, demonstrating potent anti-inflammatory effects.[4] This document provides detailed protocols for measuring the enzymatic activity of this compound, enabling researchers to accurately assess its inhibitory potential.

Mechanism of Action of COX-2 Inhibitors

COX-2 inhibitors, including this compound, exert their effect by binding to the active site of the COX-2 enzyme, thereby preventing the binding of the natural substrate, arachidonic acid. This blockage inhibits the synthesis of prostaglandins, key mediators of the inflammatory response.[5] The selectivity of this compound for COX-2 over COX-1 is a critical feature, as COX-1 is involved in the protection of the gastric mucosa and platelet aggregation.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified, demonstrating its high selectivity for the COX-2 enzyme.

| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |

| This compound | 34.86 µM | 0.42 µM | 83 | [4] |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Several methods can be employed to measure the activity of COX-2 and the inhibitory effect of compounds like this compound. These include colorimetric, fluorometric, and ELISA-based assays.[6][7] Below is a detailed protocol for a fluorometric assay, which offers high sensitivity and is suitable for high-throughput screening.

Fluorometric Assay for COX-2 Activity and Inhibition

This protocol is adapted from commercially available COX activity assay kits and is designed to measure the peroxidase activity of COX-2. The assay monitors the fluorescence generated by the reaction of a probe with prostaglandin G2 (PGG2), an intermediate product of the COX-2 reaction.

Materials and Reagents:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

Fluorometric Probe (e.g., Amplex™ Red or similar)

-

Heme (cofactor)

-

This compound

-

Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm)

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare COX Assay Buffer.

-

Prepare a stock solution of Arachidonic Acid in ethanol.

-

Prepare stock solutions of this compound and the positive control (e.g., Celecoxib) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Prepare a working solution of the fluorometric probe in DMSO or assay buffer as recommended by the manufacturer.

-

Prepare a working solution of Heme in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add the following in the specified order:

-

COX Assay Buffer

-

Heme

-

Fluorometric Probe

-

This compound solution (or positive control, or DMSO for the no-inhibitor control).

-

-

Add the diluted recombinant human COX-2 enzyme to all wells except the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 10-20 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the rate of the enzymatic reaction (change in fluorescence intensity per unit time).

-

Normalize the reaction rates to the no-inhibitor control (100% activity).

-

Plot the percentage of COX-2 inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the inhibitory activity of this compound against the COX-2 enzyme. The fluorometric assay is a robust and sensitive method suitable for determining the potency (IC50) of this selective inhibitor. Adherence to these detailed protocols will ensure reproducible and reliable results, facilitating further research and development of novel anti-inflammatory therapeutics.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Cox-2-IN-34 in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage, administration, and experimental protocols for the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-34, intended for research purposes.

Introduction

This compound is a potent and selective inhibitor of COX-2, an enzyme implicated in inflammation and pain pathways. Its selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. These notes are designed to guide researchers in the effective use of this compound in both in vitro and in vivo experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / Assay Condition | Source |

| COX-2 IC50 | 0.42 µM | Enzyme Inhibition Assay | [3][4] |

| COX-1 IC50 | 34.86 µM | Enzyme Inhibition Assay | [3] |

| Selectivity Index (COX-1/COX-2) | ~83 | Calculated | [3] |

| Cytotoxicity | No obvious cytotoxicity at 100 µM | RAW264.7 cells (24h incubation) | [3] |

| COX-2 Inhibition | 82% | 10 µM concentration | [3] |

Table 2: In Vivo Data for this compound

| Study Type | Animal Model | Dosage | Administration Route | Key Findings | Source |

| Anti-inflammatory Activity | Carrageenan-induced rat paw edema | 50 mg/kg | Subcutaneous (s.c.), three times | Significant reduction in paw edema, with maximal inhibition of 45.95% at 4 hours.[3][4] | [3] |

| Gastric Safety | Normal male rats | 50 mg/kg | Oral (p.o.), for three days | No gastric ulceration observed.[3] | [3] |

Signaling Pathway

The following diagram illustrates the simplified signaling pathway leading to the production of prostaglandins by COX enzymes and the point of inhibition by this compound.

Caption: Simplified COX-2 signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Protocols

4.1.1 Cell Culture

-